
7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one is a synthetic organic compound belonging to the class of benzopyran derivatives. This compound is characterized by the presence of a bromopropoxy group at the 7th position, a hydroxyl group at the 5th position, and a phenyl group at the 2nd position of the benzopyran ring. Benzopyran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the starting material, 5-hydroxy-2-phenyl-4H-1-benzopyran-4-one.
Bromopropylation: The hydroxyl group at the 7th position is reacted with 3-bromopropyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like acetone.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one undergoes various chemical reactions, including:
Substitution Reactions: The bromopropoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The hydroxyl group at the 5th position can undergo oxidation to form a ketone or reduction to form an alcohol.
Coupling Reactions: The phenyl group can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Substitution Products: Azides, thiocyanates, or other substituted derivatives.
Oxidation Products: Ketones or quinones.
Reduction Products: Alcohols or diols.
Coupling Products: Biaryl compounds.
Applications De Recherche Scientifique
7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one has been studied for various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly α-glucosidase inhibitors.
Medicine: Explored for its anti-inflammatory, anti-cancer, and anti-diabetic properties.
Industry: Utilized in the development of dyes, optical materials, and supramolecular chemistry.
Mécanisme D'action
The mechanism of action of 7-(3-Bromopropoxy)-5-hydroxy-2-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes like α-glucosidase by binding to the active site and preventing substrate access.
Signal Transduction Pathways: It may modulate signaling pathways involved in inflammation and cancer, such as the NF-κB pathway.
Cellular Effects: The compound can induce apoptosis in cancer cells by activating caspases and other pro-apoptotic proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-(2-Bromoethoxy)-2H-chromen-2-one: Similar structure with a bromoethoxy group instead of bromopropoxy.
4-(3-Bromopropoxy)-2H-chromen-2-one: Similar structure with the bromopropoxy group at the 4th position.
Uniqueness
Structural Features: The presence of both bromopropoxy and hydroxyl groups at specific positions provides unique reactivity and biological activity.
Biological Activity: Exhibits a broader range of biological activities compared to similar compounds, including enzyme inhibition and anti-cancer properties.
Propriétés
Numéro CAS |
873302-14-8 |
|---|---|
Formule moléculaire |
C18H15BrO4 |
Poids moléculaire |
375.2 g/mol |
Nom IUPAC |
7-(3-bromopropoxy)-5-hydroxy-2-phenylchromen-4-one |
InChI |
InChI=1S/C18H15BrO4/c19-7-4-8-22-13-9-14(20)18-15(21)11-16(23-17(18)10-13)12-5-2-1-3-6-12/h1-3,5-6,9-11,20H,4,7-8H2 |
Clé InChI |
IGBVXHRVPIKEIW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OCCCBr)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Isoquinolin-5-yl-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B12590090.png)
phosphane](/img/structure/B12590092.png)
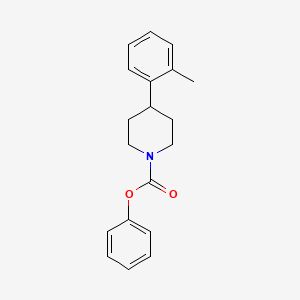
![4-({[(4-Methoxyphenyl)(diphenyl)methyl]amino}oxy)butan-1-ol](/img/structure/B12590100.png)
![N-(2-Furylmethyl)-2-[(2-isopropyl-4-quinazolinyl)sulfanyl]acetamide](/img/structure/B12590103.png)
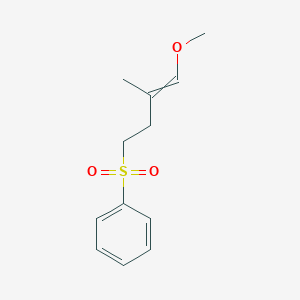
![{2-[2-(Acetylsulfanyl)ethoxy]ethoxy}acetic acid](/img/structure/B12590113.png)
![Benzonitrile, 4-[5-[4-(diethylamino)phenyl]-2-oxazolyl]-](/img/structure/B12590114.png)
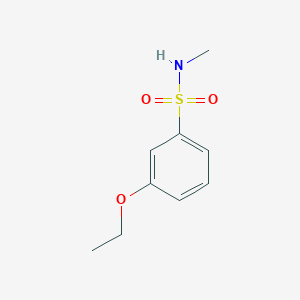
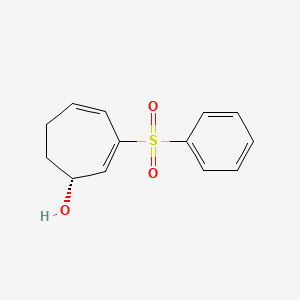
![3-[11-(Trimethoxysilyl)undecyl]-1H-pyrrole](/img/structure/B12590137.png)
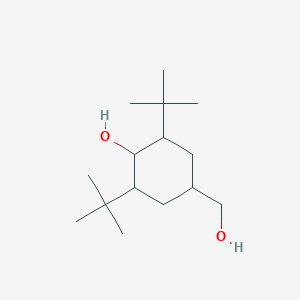
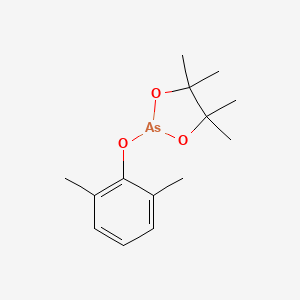
![2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene](/img/structure/B12590167.png)
